

Application Notes and Protocols for Cbl-b Inhibitors in Animal Studies

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Compound of Interest		
Compound Name:	Cbl-b-IN-10	
Cat. No.:	B12379426	Get Quote

Disclaimer: No specific preclinical data for a compound designated "**Cbl-b-IN-10**" is publicly available. The following application notes and protocols are a synthesis of published data from preclinical studies of well-characterized Cbl-b inhibitors, such as NX-1607 and NTX-801, and are intended to serve as a representative guide for researchers. Doses and protocols should be optimized for the specific inhibitor and animal model used.

Introduction

Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology by enhancing anti-tumor immunity.[3][4] Preclinical studies with Cbl-b inhibitors have demonstrated robust anti-tumor activity in various syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1.[5][6][7]

These notes provide an overview of the in vivo application of Cbl-b inhibitors, focusing on dosage, experimental design, and the underlying signaling pathways.

Data Presentation

The following table summarizes representative quantitative data from in vivo studies of Cbl-b inhibitors in mouse models.



Compo und	Animal Model	Tumor Type	Adminis tration Route	Dosage	Dosing Schedul e	Observe d Effects	Referen ce
NX-1607	BALB/c	CT26 Colon Carcinom a	Oral (PO)	10, 30 mg/kg	Daily	Significa nt tumor growth inhibition (TGI).[6] TGI was 71% at 30 mg/kg.[6]	[6]
NX-1607	C57BL/6	MC38 Colon Carcinom a	Oral (PO)	30 mg/kg	Daily	Significa nt tumor growth inhibition. [8][9]	[8][9]
NX-1607	BALB/c	4T1 Triple- Negative Breast Cancer	Oral (PO)	30 mg/kg	Daily	Significa nt tumor growth inhibition. [8][9]	[8][9]
NX-1607	BALB/c	A20 B- cell Lympho ma	Oral (PO)	60 mg/kg	Daily for 14 days	Markedly inhibited tumor growth.	[10]
NTX-801	Not Specified	CT-26 Syngenei c Model	Not Specified	Not Specified	Single dose	Enhance d cytokine productio n and increase d T cell activation	[2]

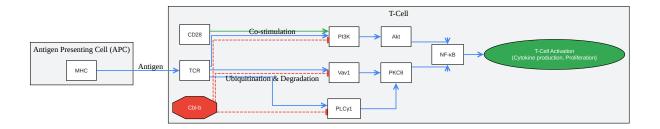


						markers. [2]	
ZM-8026	Not Specified	Syngenei c models	Oral	Not Specified	Daily (QD)	Efficient anti- tumor growth with >70% TGI.[11] Intermitte nt dosing (Q2D, Q3D) was less effective. [11]	[11]

Signaling Pathway

Cbl-b negatively regulates T-cell activation downstream of the T-cell receptor (TCR). Upon TCR engagement without co-stimulation, Cbl-b ubiquitinates key signaling proteins, leading to their degradation and subsequent T-cell anergy.[12][13] Cbl-b inhibitors block this process, lowering the threshold for T-cell activation.





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Caption: Cbl-b Signaling Pathway in T-Cell Activation.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in Syngeneic Mouse Models

This protocol describes a general procedure for evaluating the antitumor efficacy of a Cbl-b inhibitor in a subcutaneous syngeneic tumor model.

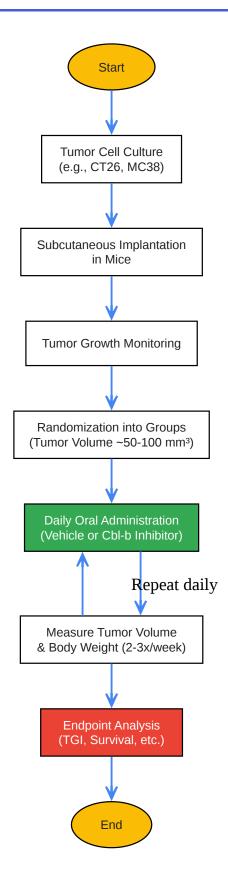
- 1. Materials and Reagents:
- Cbl-b inhibitor (e.g., NX-1607)
- Vehicle control (formulation dependent)
- Syngeneic tumor cells (e.g., CT26, MC38, 4T1)
- Female BALB/c or C57BL/6 mice, 6-8 weeks old[14]
- Sterile PBS and cell culture medium



- Matrigel (optional)
- Calipers
- Standard animal housing and handling equipment
- 2. Experimental Procedure: a. Tumor Cell Implantation: i. Culture tumor cells to ~80% confluency. ii. Harvest and resuspend cells in sterile PBS (or a mix with Matrigel) at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL. iii. Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.[15] b. Animal Grouping and Treatment: i. Monitor tumor growth every 2-3 days using calipers. ii. When tumors reach a mean volume of 50-100 mm³, randomize mice into treatment groups (typically 8-10 mice per group).[1][16] iii. Prepare the Cbl-b inhibitor in the appropriate vehicle. iv. Administer the Cbl-b inhibitor (e.g., 10-60 mg/kg) and vehicle control orally (PO) once daily.[6][10] c. Monitoring and Endpoints: i. Measure tumor volume and body weight 2-3 times per week.[17] ii. Monitor the animals for any signs of toxicity. iii. The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. iv. For combination studies, an anti-PD-1 antibody (e.g., 10 mg/kg) can be administered intraperitoneally (IP) twice weekly.[9]
- 3. Data Analysis:
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Calculate Tumor Growth Inhibition (TGI) as a percentage.
- Analyze statistical significance between groups using appropriate tests (e.g., ANOVA, Mann-Whitney test).

Experimental Workflow Diagram





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Caption: In Vivo Antitumor Efficacy Workflow.



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